
(3-(Trifluoromethyl)pyrazin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Trifluoromethyl)pyrazin-2-yl)methanamine is a chemical compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanamine group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloropyrazine with trifluoromethylamine under controlled conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of (3-(Trifluoromethyl)pyrazin-2-yl)methanamine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Trifluoromethyl)pyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
(3-(Trifluoromethyl)pyrazin-2-yl)methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-(Trifluoromethyl)pyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
(3-(Trifluoromethyl)benzylamine: Contains a benzene ring instead of a pyrazine ring.
Uniqueness
(3-(Trifluoromethyl)pyrazin-2-yl)methanamine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H6F3N3 |
|---|---|
Poids moléculaire |
177.13 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)pyrazin-2-yl]methanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-4(3-10)11-1-2-12-5/h1-2H,3,10H2 |
Clé InChI |
VYFFMGVFXVBJPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


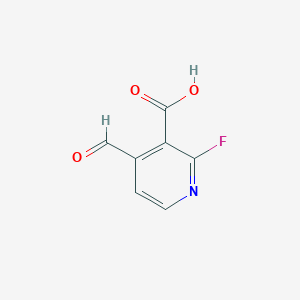
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
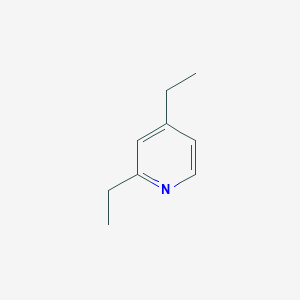
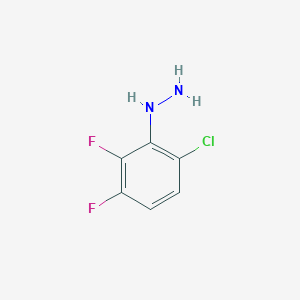
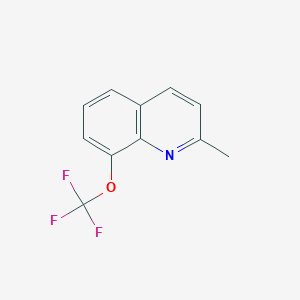
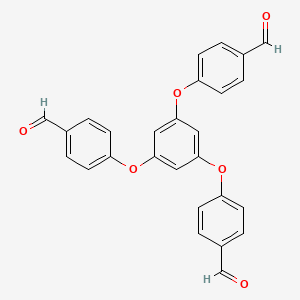
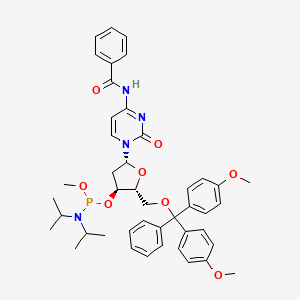
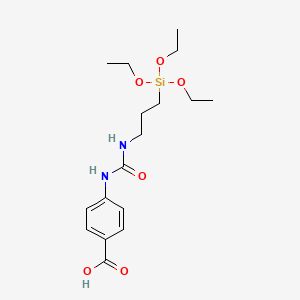

![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
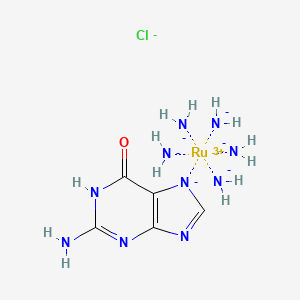
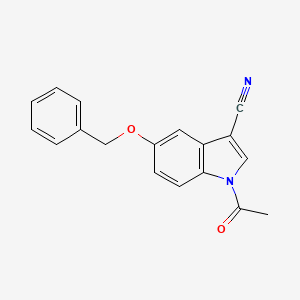
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)
